molecular formula C11H16OS B8002380 1-[4-(Ethylthio)phenyl]-2-propanol

1-[4-(Ethylthio)phenyl]-2-propanol

Cat. No.: B8002380
M. Wt: 196.31 g/mol
InChI Key: WEDCWEDPXFSSCX-UHFFFAOYSA-N
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Description

1-[4-(Ethylthio)phenyl]-2-propanol is a secondary alcohol with a phenyl ring substituted at the para position by an ethylthio (-S-CH₂CH₃) group. Its molecular formula is C₁₁H₁₆OS, with an estimated molecular weight of ~204.3 g/mol (extrapolated from simpler analogs in and ).

Properties

IUPAC Name

1-(4-ethylsulfanylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDCWEDPXFSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylthio)phenyl]-2-propanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of 4-(ethylthio)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Ethylthio)phenyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.

Major Products Formed:

    Oxidation: 1-[4-(Ethylthio)phenyl]-2-propanone.

    Reduction: 1-[4-(Ethylthio)phenyl]propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Ethylthio)phenyl]-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-[4-(Ethylthio)phenyl]-2-propanol and related compounds:

Compound Name Molecular Formula Substituent(s) Functional Groups Molecular Weight (g/mol)
This compound C₁₁H₁₆OS 4-Ethylthio phenyl Thioether, Secondary alcohol ~204.3
1-(Ethylthio)-2-propanol () C₅H₁₂OS Ethylthio Thioether, Secondary alcohol 120.21
Inosiplex () Complex mixture Dimethylamino, Acetylamino Amino, Ester, Alcohol N/A
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol () C₁₃H₁₉ClO₃ 4-(2-Methoxyethyl)phenoxy, Chloro Ether, Chloro, Secondary alcohol 260.74
4-(3-Hydroxypropyl)phenol () C₉H₁₂O₂ 3-Hydroxypropyl phenyl Phenol, Primary alcohol 152.19
Key Observations:
  • Thioether vs. Ether Linkages : The ethylthio group in the target compound reduces polarity compared to oxygen-based ethers (e.g., ), likely lowering water solubility but enhancing lipid membrane permeability .
  • Halogen vs.

Physicochemical Properties

  • Solubility: Thioethers generally exhibit lower aqueous solubility than ethers or alcohols due to reduced hydrogen-bonding capacity. For instance, 1-(Ethylthio)-2-propanol () is less polar than 4-(3-Hydroxypropyl)phenol (), which has a hydrophilic hydroxypropyl chain .
  • Melting Point: Aromatic thioethers like the target compound are expected to be solids at room temperature (similar to the white solid noted in ), whereas aliphatic analogs () may be liquids .

Reactivity and Stability

  • Oxidation Sensitivity : The ethylthio group is prone to oxidation, forming sulfoxides or sulfones, which could alter biological activity. This contrasts with ethers () or amines (), which have distinct degradation pathways .
  • Synthetic Routes : Thionyl chloride-mediated reactions () may apply to introducing thioether or alcohol groups, though specific protocols for the target compound require further study .

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